molecular formula C9H9NO5 B8492464 2-Hydroxy-3-(2-nitrophenyl)propanoic acid

2-Hydroxy-3-(2-nitrophenyl)propanoic acid

Cat. No. B8492464
M. Wt: 211.17 g/mol
InChI Key: IEHZEDWCLJYWMU-UHFFFAOYSA-N
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Patent
US04645857

Procedure details

To a magnetically stirred suspension of α-oxo-2-nitrobenzenepropanoic acid (5.00 g) in water (75 ml) containing 1 drop of decyl alcohol was added sodium borohydride (2.50 g) in portions to maintain a temperature between 45° and 50°. The resulting solution was then left at room temperature for 21/2 hours. The solution was acidified with concentrated hydrochloric acid and seeded. Stirring and cooling gave crude product; yield 5.01 g, m.p. 84°-90°. Recrystallization from water gave titled product; yield 2.63 g (52%), m.p. 95°-98° with spectral data as above.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N+:13]([O-:15])=[O:14])[C:3]([OH:5])=[O:4].[BH4-].[Na+].Cl>O.C(O)CCCCCCCCC>[OH:1][CH:2]([CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N+:13]([O-:15])=[O:14])[C:3]([OH:5])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O=C(C(=O)O)CC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(CCCCCCCCC)O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain a temperature between 45° and 50°
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
gave crude product
CUSTOM
Type
CUSTOM
Details
Recrystallization from water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC(C(=O)O)CC1=C(C=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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